![molecular formula C12H14O2 B144320 Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- CAS No. 58741-14-3](/img/structure/B144320.png)
Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-
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Overview
Description
“Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-” is a chemical compound with the molecular formula C12H14O2 . It is used as an intermediate in the preparation of arylalkanoic acids, which are used as anti-inflammatory drugs .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-” consists of a benzofuran ring attached to an ethanone group . The molecular weight of this compound is 190.24 g/mol.Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For example, certain substituted benzofurans can inhibit the growth of various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, and ovarian cancer .
Proteomics Research
The compound 2-Ethyl-2,3-dihydro-5-acetylbenzofuran is available for purchase as a biochemical for proteomics research . Proteomics involves the study of proteins, their structures, functions, and interactions, which is crucial for understanding biological processes and disease mechanisms.
Pharmacological Research
Given the biological potential of indole derivatives and the structural similarity to benzofuran derivatives, it’s plausible that 2-Ethyl-2,3-dihydro-5-acetylbenzofuran may have diverse pharmacological applications .
Biochemical Studies
As a biochemical available for research purposes , this compound could be used in various biochemical studies to elucidate its effects on biological systems or its interactions with other molecules.
Mechanism of Action
Target of Action
This compound belongs to the benzofuran class of compounds, which are known to interact with a wide range of biological targets .
Mode of Action
Benzofuran derivatives are known to exhibit a variety of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their observed biological effects.
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell proliferation in the case of anti-tumor activity .
Result of Action
Benzofuran derivatives are known to have a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-11-7-10-6-9(8(2)13)4-5-12(10)14-11/h4-6,11H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBLRLIFRIMESC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(O1)C=CC(=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613728 |
Source
|
Record name | 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58741-14-3 |
Source
|
Record name | 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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